2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C16H17N7O and its molecular weight is 323.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound belongs to a class of triazolo-pyridazine derivatives characterized by a complex structure that includes a cyclopenta[c]pyridazin moiety. Its molecular formula is C17H19N7 with a molecular weight of approximately 319.38 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer properties and enzyme inhibition. The following sections detail specific activities observed in studies involving this compound and its analogs.
Inhibition of c-Met Kinase
A significant aspect of the biological activity of this compound relates to its inhibitory effect on the c-Met kinase. In studies involving triazolo-pyridazine derivatives:
- Compound 12e , an analog closely related to the target compound, showed promising results with an IC50 value of 0.090 µM against c-Met kinase, comparable to the known inhibitor Foretinib (IC50 = 0.019 µM) .
- The cytotoxicity against cancer cell lines A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) was notable, with IC50 values of 1.06 ± 0.16 µM, 1.23 ± 0.18 µM, and 2.73 ± 0.33 µM respectively .
Induction of Apoptosis
The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells:
- Compound 12e was shown to induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications in the molecular structure significantly affect biological activity:
- The presence of specific functional groups such as halogens on aromatic rings has been correlated with enhanced cytotoxicity .
- Compounds featuring a 2-pyridyl group exhibited increased potency against tested cancer cell lines.
Summary of Biological Activities
Activity | IC50 Values | Cell Lines |
---|---|---|
c-Met Kinase Inhibition | 0.090 µM | A549, MCF-7, HeLa |
Cytotoxicity Against | 1.06 ± 0.16 µM (A549) | A549 |
1.23 ± 0.18 µM (MCF-7) | MCF-7 | |
2.73 ± 0.33 µM (HeLa) | HeLa |
Case Studies
Several studies have focused on the biological evaluation of triazolo-pyridazine derivatives:
- Study on Compound 12e : This study highlighted its dual role as a potent inhibitor of c-Met kinase and as an inducer of apoptosis in cancer cells.
- Comparative Analysis : Research comparing various triazolo derivatives demonstrated that modifications could lead to substantial differences in activity profiles, emphasizing the importance of SAR in drug design.
Propriétés
IUPAC Name |
2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16-6-12-2-1-3-13(12)19-22(16)9-11-7-21(8-11)15-5-4-14-18-17-10-23(14)20-15/h4-6,10-11H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTLRNAXMKUJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.